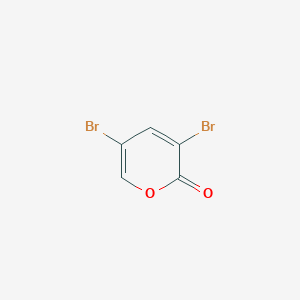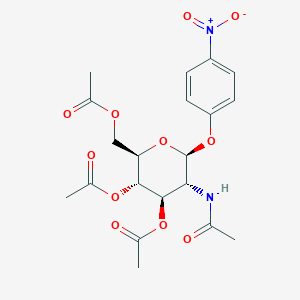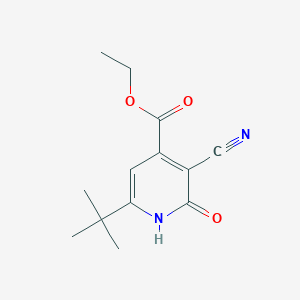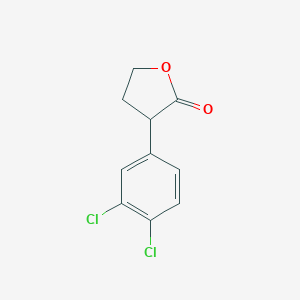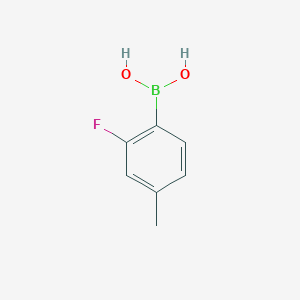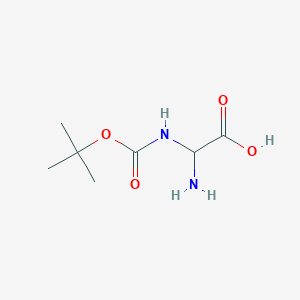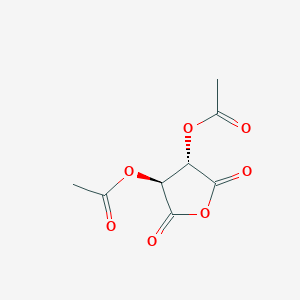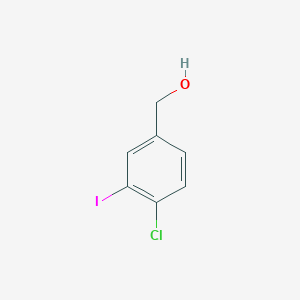
(4-Chloro-3-iodophenyl)methanol
描述
Synthesis Analysis
The synthesis of compounds similar to (4-Chloro-3-iodophenyl)methanol often involves halogenation reactions, Grignard reactions, and the use of catalysts for selective functional group transformation. For instance, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol demonstrates a complex synthesis route involving Grignard reagents, highlighting the intricate steps that might be involved in synthesizing halogenated phenylmethanol derivatives (Dong & Huo, 2009).
Molecular Structure Analysis
X-ray crystallography is a common method for analyzing the molecular structure of chemical compounds. The crystal structure analysis provides detailed insights into the arrangement of atoms within a molecule and its electron density map. For example, analysis of similar compounds has shown the importance of intermolecular interactions in stabilizing the molecular structure, such as hydrogen bonding and halogen interactions (Cavallo et al., 2013).
Chemical Reactions and Properties
Compounds like (4-Chloro-3-iodophenyl)methanol can undergo a variety of chemical reactions, including substitution reactions where the halogen atoms can be replaced with other groups or atoms, contributing to the synthesis of a wide range of derivatives. Photogeneration and reactivity studies, such as those on aryl cations from aromatic halides, provide insights into the reactivity of halogen-containing aromatic compounds under different conditions (Protti et al., 2004).
科学研究应用
It is used as an organocatalyst for the enantioselective epoxidation of α-enones, which results in good yields and high enantioselectivities (Lu, Xu, Liu, & Loh, 2008).
In the field of environmental chemistry, methanol enhances the decomposition of 4-chlorobiphenyl in supercritical water, contributing to more efficient decontamination processes (Anitescu, Munteanu, & Tavlarides, 2005).
Ethyl (R)-4-chloro-3-hydroxybutyrate, derived from similar compounds, serves as a precursor in the synthesis of pharmacologically valuable products like L-carnitine (Kluson et al., 2019).
The improved synthesis of (4-ethenylphenyl)diphenyl methanol is crucial for preparing trityl functionalized polystyrene resin used in solid-phase organic synthesis (Manzotti, Reger, & Janda, 2000).
The photochemistry of 4-chlorophenol and 4-chloroanisole, related compounds, leads to the generation of useful cations that can be added to pi nucleophiles for arylated products (Protti, Fagnoni, Mella, & Albini, 2004).
Methanol is also a rate enhancer in the dechlorination/oxidation of tetrachlorobiphenyl in supercritical water, producing biphenyl and mineral products (Anitescu & Tavlarides, 2002).
Tris(4-azidophenyl)methanol is used as a protecting group for thiols in peptoid synthesis and for materials chemistry applications (Qiu et al., 2023).
In biophysics, methanol affects lipid dynamics, influencing the structure-function relationship in lipid bilayers (Nguyen et al., 2019).
属性
IUPAC Name |
(4-chloro-3-iodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQYBNUCHOJSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545571 | |
| Record name | (4-Chloro-3-iodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-iodophenyl)methanol | |
CAS RN |
104317-95-5 | |
| Record name | 4-Chloro-3-iodobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104317-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-iodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

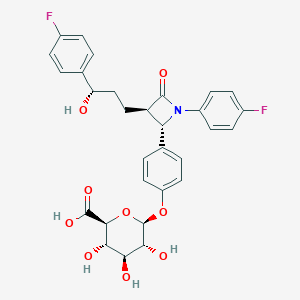
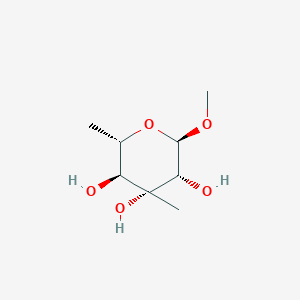
![[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol](/img/structure/B19567.png)
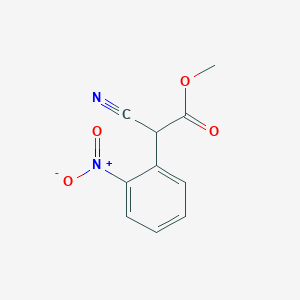
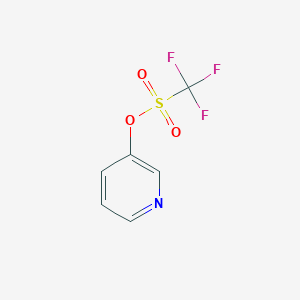
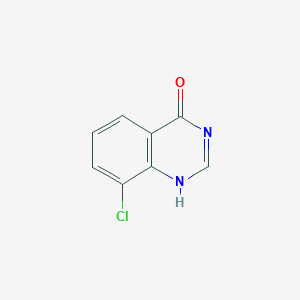
![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B19580.png)
